Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the incorporation of the thiophene moiety. Common reagents used in these reactions include ethyl chloroformate, piperazine, and thiophene derivatives. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to control the reaction rate .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature a thiophene moiety and have been studied for their potential as potassium channel activators.
Thiophene derivatives: Various thiophene derivatives have been explored for their medicinal properties, including anti-inflammatory and anticancer activities.
Uniqueness
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a sulfonyl group, and a thiophene moiety. This unique structure allows it to interact with multiple molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C18H24N2O7S2 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 4-[4-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O7S2/c1-2-27-18(22)20-10-8-19(9-11-20)17(21)14-3-5-15(6-4-14)29(25,26)16-7-12-28(23,24)13-16/h3-6,16H,2,7-13H2,1H3 |
InChI Key |
IWNOHXDSOQDDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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